Hydroxy Celecoxib-d4 Mass Spectral Differentiation: +4 Da Shift Enables MRM Selectivity vs. Unlabeled Analyte
Hydroxy Celecoxib-d4 provides a nominal mass shift of +4 Da relative to unlabeled hydroxy celecoxib (C17H14F3N3O3S, exact monoisotopic mass 397.3716 Da vs. d4 exact mass 401.0959 Da) . This mass difference enables complete baseline separation in the mass analyzer using multiple reaction monitoring (MRM), with zero isotopic cross-talk between analyte and internal standard channels when appropriate precursor-to-product ion transitions are selected . By comparison, a d3-labeled analog (if used) would provide only a +3 Da shift, increasing the risk of isotopic overlap from natural abundance 13C and 34S isotopes of the unlabeled analyte, which can contribute up to 18% of the M+3 peak area depending on molecular composition. The d4 pattern reduces this interference potential by pushing the IS signal further from the naturally occurring isotopic envelope of the analyte .
| Evidence Dimension | Nominal mass shift vs. unlabeled analyte |
|---|---|
| Target Compound Data | +4 Da (401.4 Da molecular weight) |
| Comparator Or Baseline | Unlabeled hydroxy celecoxib: 0 Da shift; Hypothetical d3-labeled analog: +3 Da shift |
| Quantified Difference | +4 Da vs. +3 Da: ~33% greater mass separation, reducing isotopic cross-talk probability |
| Conditions | Electrospray ionization LC-MS/MS; MRM acquisition mode |
Why This Matters
This mass shift directly impacts method selectivity by minimizing false positive signal from natural isotope abundance, enabling lower limits of quantitation in complex biological matrices.
